molecular formula C16H24N2O2 B3812495 1-acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine

1-acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine

Cat. No. B3812495
M. Wt: 276.37 g/mol
InChI Key: SQAUFESPPQNZJI-UHFFFAOYSA-N
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Description

Piperazine derivatives are widely used in the field of medicinal chemistry due to their diverse biological activities . They serve as useful building blocks in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. For example, a compound like ETHYL 4-({[(2,2,2-TRICHLORO-1-{[(4-ETHYLPHENOXY)ACETYL]AMINO}ETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a complex structure with a molecular weight of 532.877 .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, 1-Ethylpiperazine has a molecular weight of 114.19 .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on the specific compound and its biological target. For example, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme that plays a key role in nerve impulse transmission .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The future directions in the research of piperazine derivatives are vast. They continue to be a topic of interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1-[4-[2-(2-ethylphenoxy)ethyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15-6-4-5-7-16(15)20-13-12-17-8-10-18(11-9-17)14(2)19/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUFESPPQNZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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